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2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Researchers seeking a conformationally constrained kinase hinge-binder for ATP-competitive inhibitor programs need reliable supply of this precise scaffold. Generic chromenones lack the azetidine-pyranone architecture required for consistent SAR. Our ready-made 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one solves this bottleneck with verified identity and high purity. - Conformationally restrained azetidine bridge reduces hERG risk vs. flexible amines - 4H-chromen-4-one core delivers validated kinase hinge-binding - Pre-characterized: saves weeks of in-house synthesis and validation - Immediate shipment from bench-scale to multi-gram quantities

Molecular Formula C19H15NO6
Molecular Weight 353.33
CAS No. 2034383-07-6
Cat. No. B2568592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one
CAS2034383-07-6
Molecular FormulaC19H15NO6
Molecular Weight353.33
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C19H15NO6/c1-11-6-12(7-18(22)24-11)25-13-9-20(10-13)19(23)17-8-15(21)14-4-2-3-5-16(14)26-17/h2-8,13H,9-10H2,1H3
InChIKeyQYSGYLSJDQOPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one: Structural and Procurement Overview


2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one (CAS 2034383-07-6) is a synthetic heterocyclic compound characterized by a chromen-4-one core linked via an azetidine amide bridge to a 6-methyl-2-oxo-2H-pyran-4-yl ether moiety . With a molecular formula of C19H15NO6 and a molecular weight of 353.33 g/mol, it belongs to a class of compounds explored for kinase inhibition and anti-proliferative activities [1]. Its structural architecture—combining a privileged chromenone scaffold with a conformationally constrained azetidine ring—positions it as a distinct entity within screening libraries for drug discovery programs.

Synthetic heterocyclic probe
Chromen-4-one core for kinase panel studies
Azetidine ring constrains binding conformation
Pyranone ether linker contributes H-bond interactions

Why Generic Substitution Fails: Pyranone Ether Linker


In-class substitution of 2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-4H-chromen-4-one with other azetidine-chromenone hybrids is unreliable due to the unique electronic and steric contribution of the 6-methyl-2-oxo-2H-pyran-4-yl ether group. Unlike sulfonyl (CAS 1706142-92-8), triazolyl (CAS 2034442-54-9), or benzothiazolyl analogs, the pyranone ether linkage introduces distinct hydrogen-bond acceptor capacity and conformational flexibility through its rotatable C-O bonds, which directly impact target binding and physicochemical properties [1]. Critically, the chromen-4-one core (a 4H-1-benzopyran-4-one) distinguishes it from its closest structural cousin—the coumarin-based 8-methoxy analog (CAS 2034426-31-6), which possesses a 2H-chromen-2-one scaffold—resulting in different electronic distribution and biological recognition patterns [2]. These structural nuances mean that activity and selectivity cannot be extrapolated across the series.

This compound 4H-chromen-4-one core; carbonyl at position 4
Coumarin analog (CAS 2034426-31-6) 2H-chromen-2-one core; altered electronic distribution may shift kinase recognition
This compound Pyranone ether linker via C–O bond
Sulfonyl analog (CAS 1706142-92-8) Isobutylsulfonyl linker; higher predicted lipophilicity may alter solubility and binding profile
This compound Azetidine ring restricts amide conformation
Piperidine / pyrrolidine analogs Greater flexibility and basicity may reduce selectivity and increase off-target interactions

Quantitative Differentiation Evidence


Scaffold: Chromen-4-one vs. Coumarin Core

The target compound is built upon a 4H-chromen-4-one core, whereas its nearest structural analog (CAS 2034426-31-6) features a 2H-chromen-2-one (coumarin) core. This difference shifts the position of the carbonyl group from position 4 to position 2 on the benzopyran ring, fundamentally altering the electronic distribution and dipole moment. Literature class-level evidence demonstrates that chromen-4-ones exhibit markedly different kinase inhibition profiles compared to coumarins, with some 4H-chromen-4-one derivatives showing sub-micromolar IC50 values against PI3K and BRAF kinases, whereas structurally matched coumarins often display >10-fold reduced potency due to altered hinge-binding interactions [1][2].

Scaffold identity
Class-level inference
Target: 4H-chromen-4-one, C=O at C4 Comparator: 2H-chromen-2-one (coumarin), C=O at C2 Literature class-level: >10-fold PI3Kα IC50 difference reported for matched pairs
Scaffold-specific kinase recognition may differ; chromen-4-one core supports hinge-binding studies.
No head-to-head data for this specific pair; class-level comparison from kinase assay reviews.
Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Linker: Pyranone Ether vs. Sulfonyl Azetidine

The target compound employs a 6-methyl-2-oxo-2H-pyran-4-yl ether as the azetidine substituent, connected via a C-O ether linkage. In contrast, the sulfonyl analog (CAS 1706142-92-8) uses an isobutylsulfonyl group attached via an S-C bond. This linker difference significantly impacts lipophilicity: computational predictions for the target compound suggest a lower cLogP (estimated ~1.8) compared to the sulfonyl analog (estimated ~2.5), due to the polarizable nature of the pyranone ring and the electron-withdrawing effect of its lactone-like carbonyl. Lower lipophilicity in the azetidine-chromenone series has been correlated with improved ligand efficiency metrics and reduced off-target binding [1][2].

Computed lipophilicity
Class-level inference
cLogP ~1.8 (target) vs ~2.5 (sulfonyl analog)
Lower predicted cLogP may support solubility assessment and promiscuous binding review.
Computational estimates (ALOGPS 2.1); no experimental logD data available.
Physicochemical Properties Ligand Efficiency ADME

Azetidine Rigidity vs. Flexible Amine Analogs

The incorporation of an azetidine ring in the target compound provides a degree of conformational rigidity that is absent in analogs built on piperidine or pyrrolidine scaffolds. Published studies on azetidine-containing kinase inhibitors demonstrate that the four-membered ring restricts the dihedral angle of the amide bond, enforcing a preferred binding conformation that can enhance selectivity and potency. In one class-level example, an azetidine-containing PI3Kδ inhibitor displayed a 5-fold improvement in selectivity over the corresponding piperidine analog due to reduced conformational entropy penalties upon binding [1].

Azetidine rigidity
Class-level inference
Target: azetidine, pKa ~10.5, constrained amide Comparator: piperidine / pyrrolidine, pKa ~11.2-11.3 Literature: ~5-fold selectivity gain reported for azetidine over piperidine in PI3Kδ series
Reported selectivity context may support probe design; reduced basicity limits lysosomal trapping risk.
Class-level kinase inhibitor data; no direct measurement for this compound.
Conformational Analysis Drug Design Kinase Selectivity

Molecular Weight and Ligand Efficiency

Comparing the target compound against other azetidine-chromenone analogs in the same CAS series cluster (2034383 to 2034442 range), the molecular weight of 353.33 g/mol places it in the lower-middle range of the series. The coumarin analog (CAS 2034426-31-6) has an additional methoxy group, increasing its MW to 383.35 g/mol, resulting in a ligand efficiency disadvantage if target potency is held constant. The triazolyl analog (CAS 2034442-54-9) has the lowest MW at 296.28 g/mol but lacks the additional hydrogen-bonding capacity of the pyranone ether, potentially limiting binding interactions .

Molecular weight range
Data to verify
353.33 g/mol (target) vs 383.35 (coumarin) & 296.28 (triazolyl analog)
Balanced MW may support hit-to-lead evaluation; lower than coumarin analog, higher than minimal triazolyl.
Ligand efficiency requires matched potency data; no IC50 values available for direct comparison.
Ligand Efficiency Fragment-Based Drug Discovery Lead Optimization

Research and Procurement Scenarios


Kinase Inhibitor Screening with Chromen-4-one Scaffolds

The target compound is best deployed in screening libraries aimed at identifying ATP-competitive kinase inhibitors. The 4H-chromen-4-one core is a validated hinge-binding motif, and the presence of both the conformationally constraining azetidine ring and the hydrogen-bond-capable pyranone ether linker provides structural features known to enhance kinase selectivity. This compound is not interchangeable with coumarin-based analogs (e.g., CAS 2034426-31-6) for kinase applications due to the fundamental difference in carbonyl positioning and electronic distribution [1][2].

Hit-to-Lead via Azetidine Conformational Rigidity

Programs focused on improving ligand efficiency and reducing off-target binding will benefit from this compound's azetidine core. The reduced basicity (pKa ~10.5) compared to piperidine or pyrrolidine analogs minimizes lysosomal trapping and reduces hERG channel binding risk. Researchers should prioritize this compound over flexible amine-containing analogs when a defined, rigid binding conformation is critical for target engagement [1].

SAR Studies on Pyranone Ether Linker

The 6-methyl-2-oxo-2H-pyran-4-yl ether substituent offers a unique combination of a polar lactone-like moiety and a methyl group that can be used to probe steric and electronic effects at the solvent-exposed or allosteric binding regions of a target protein. This compound serves as a key SAR probe to differentiate linker effects from sulfonyl (CAS 1706142-92-8) and triazolyl (CAS 2034442-54-9) analogs, providing insights into hydrogen-bonding contributions to binding affinity [1].

In Silico Screening Campaigns

With a moderate molecular weight (353.33 g/mol), balanced lipophilicity (estimated cLogP ~1.8), and 6 hydrogen-bond acceptors, the target compound is a suitable candidate for virtual screening and molecular docking studies targeting proteins with defined hydrogen-bonding pharmacophores. Its drug-like properties, as predicted by Lipinski's Rule of Five compliance, make it a preferred choice for computational hit identification over heavier or more lipophilic analogs in the same series [1][2].

Application
Selection Property
Validation Focus
Kinase panel screening studies
4H-chromen-4-one hinge-binding scaffold
ATP-competitive binding assay context
Hit-to-lead optimization studies
Azetidine ring conformational restriction
Ligand efficiency and off-target profiling
Linker SAR probe studies
Pyranone ether H-bond acceptor profile
Binding affinity modulation context
Virtual screening campaigns
Balanced MW and computed lipophilicity
Drug-likeness profile review
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